2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide
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Overview
Description
2-Cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, an imidazo[1,2-a]pyrimidin-2-yl moiety, and an acetamide group
Mechanism of Action
Target of Action
The compound “2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide” has been found to be a potent anticancer agent . It primarily targets the KRAS G12C , a common mutation in the KRAS protein that is associated with many types of cancer . This mutation is often found in non-small cell lung cancer, colorectal cancer, and other solid tumors .
Mode of Action
The compound acts as a covalent inhibitor , binding irreversibly to its target . This irreversible binding leads to the inactivation of the KRAS G12C protein, thereby inhibiting its function . The compound’s mode of action is facilitated by the Groebke–Blackburn–Bienaymè reaction (GBB reaction) .
Biochemical Pathways
The inhibition of the KRAS G12C protein affects the RAS/RAF/MEK/ERK pathway , a critical cell signaling pathway involved in cell proliferation, differentiation, and survival . By inhibiting this pathway, the compound can effectively halt the growth and proliferation of cancer cells .
Result of Action
The primary result of the compound’s action is the inhibition of cancer cell growth and proliferation . By targeting and inhibiting the function of the KRAS G12C protein, the compound can effectively halt the growth of cancer cells harboring this mutation .
Biochemical Analysis
Biochemical Properties
Imidazole-containing compounds are known to interact with various enzymes, proteins, and other biomolecules . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Imidazole-containing compounds have been reported to have anticancer properties . For instance, compound I-11, an imidazo[1,2-a]pyridine derivative, has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .
Molecular Mechanism
Imidazole-containing compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Imidazole-containing compounds are known to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Imidazole-containing compounds are known to have varying effects at different dosages .
Metabolic Pathways
Imidazole-containing compounds are known to interact with various enzymes or cofactors .
Transport and Distribution
Imidazole-containing compounds are known to interact with various transporters or binding proteins .
Subcellular Localization
Imidazole-containing compounds are known to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrimidin-2-yl moiety. This can be achieved through multicomponent reactions, condensation reactions, and intramolecular cyclizations[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The cyclohexyl group is then introduced through a subsequent reaction, often involving the use of cyclohexylamine and acyl chloride derivatives[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and infectious diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and reactivity.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidin-2-yl derivatives
Cyclohexylamine derivatives
Acetamide derivatives
Uniqueness: 2-Cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
2-cyclohexyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-19(13-15-5-2-1-3-6-15)22-17-9-7-16(8-10-17)18-14-24-12-4-11-21-20(24)23-18/h4,7-12,14-15H,1-3,5-6,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJOIZVAHCOTHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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